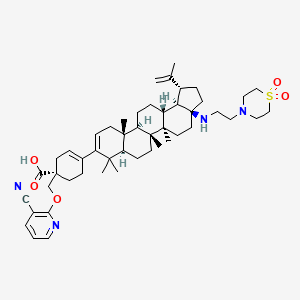

Zegruvirimat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

2122781-86-4 |

|---|---|

Formule moléculaire |

C49H70N4O5S |

Poids moléculaire |

827.2 g/mol |

Nom IUPAC |

(1S)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-[(3-cyano-2-pyridinyl)oxymethyl]cyclohex-3-ene-1-carboxylic acid |

InChI |

InChI=1S/C49H70N4O5S/c1-33(2)36-14-21-49(52-25-26-53-27-29-59(56,57)30-28-53)23-22-46(6)38(41(36)49)10-11-40-45(5)17-15-37(44(3,4)39(45)16-18-47(40,46)7)34-12-19-48(20-13-34,43(54)55)32-58-42-35(31-50)9-8-24-51-42/h8-9,12,15,24,36,38-41,52H,1,10-11,13-14,16-23,25-30,32H2,2-7H3,(H,54,55)/t36-,38+,39-,40+,41+,45-,46+,47+,48+,49-/m0/s1 |

Clé InChI |

PQBROJOHKLMPKM-ARSQLJQHSA-N |

SMILES isomérique |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC[C@@](CC6)(COC7=C(C=CC=N7)C#N)C(=O)O)C)C)NCCN8CCS(=O)(=O)CC8 |

SMILES canonique |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(COC7=C(C=CC=N7)C#N)C(=O)O)C)C)NCCN8CCS(=O)(=O)CC8 |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery of GSK3739937: A Novel HIV-1 Maturation Inhibitor with Potential for Long-Acting Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical profile of GSK3739937 (also known as VH3739937), a potent, next-generation HIV-1 maturation inhibitor. GSK3739937 targets the final step in the viral Gag polyprotein processing cascade, specifically inhibiting the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction. This inhibition leads to the formation of immature, non-infectious virions. This document provides a comprehensive overview of its mechanism of action, in vitro antiviral activity, cytotoxicity, preclinical and clinical pharmacokinetics, and the methodologies of key experimental protocols. The data presented herein supports the continued development of GSK3739937 as a potential long-acting oral therapeutic agent for the treatment of HIV-1 infection.

Introduction to HIV-1 Maturation and Its Inhibition

The maturation of Human Immunodeficiency Virus Type 1 (HIV-1) is a critical, late-stage event in the viral lifecycle that transforms newly budded, immature virions into infectious particles.[1] This process is orchestrated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins at specific sites.[2][3] A key final cleavage event occurs between the capsid (CA) and spacer peptide 1 (SP1), which is essential for the structural rearrangement of the viral core into its characteristic conical shape.[3][4]

Maturation inhibitors (MIs) are a class of antiretroviral agents that disrupt this process.[5] The first-in-class MI, bevirimat, demonstrated the therapeutic potential of this mechanism but was limited by naturally occurring polymorphisms in the Gag protein that conferred resistance.[5] This led to the development of second-generation MIs, such as GSK3739937, with improved potency and broader activity against a range of HIV-1 subtypes and bevirimat-resistant strains.[6][7]

GSK3739937 emerged from a medicinal chemistry program aimed at optimizing the profile of a predecessor compound, GSK3640254.[5] The key structural modification involved the replacement of a fluorine atom with a 4-cyanopyridyl ether, which enhanced the antiviral profile, particularly against the A364V mutation, a primary resistance pathway for other MIs.[5]

Mechanism of Action

GSK3739937 acts by binding to the CA-SP1 cleavage site within the Gag polyprotein. This binding stabilizes the immature Gag lattice, preventing the viral protease from accessing and cleaving the CA-SP1 junction.[5] The failure to complete this final processing step results in the release of virions with defective, immature cores, rendering them non-infectious.[8]

Figure 1: HIV-1 Maturation Pathway and Inhibition by GSK3739937

Quantitative Data

In Vitro Antiviral Activity

GSK3739937 demonstrates potent antiviral activity against a broad range of HIV-1 laboratory strains and clinical isolates.[7]

| Virus | Cell Line | EC50 (nM) | Reference |

| NLRepRlucP373S | MT-2 | 1.8 ± 1.1 | [7] |

| HIV-1 Laboratory Strains (n=8) | CEM-NKR-CCR5-Luc | 1.3 - 4.4 | [3] |

| HIV-1 Clinical Isolates (n=25) | PBMCs | 1.0 - 5.0 | [3] |

| HIV-2 (ROD strain) | CEM-NKR-CCR5-Luc | 1.3 ± 0.2 | [3] |

Table 1: In Vitro Antiviral Activity of GSK3739937 against HIV-1 and HIV-2.

Activity Against Resistant Variants

A key advantage of GSK3739937 is its activity against HIV-1 variants with polymorphisms that confer resistance to earlier maturation inhibitors.

| Gag Polymorphism/Mutation | Fold Change in EC50 | Reference |

| A364V | ≤ 8.0 nM (EC50) | [8] |

| Multiple bevirimat-resistant variants | Maintained low nanomolar potency | [6] |

Table 2: Antiviral Activity of GSK3739937 against Resistant HIV-1 Variants.

Cytotoxicity

The in vitro cytotoxicity of GSK3739937 was evaluated to determine its selectivity index.

| Cell Line | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |

| MT-2 | 11.4 ± 5.0 | >6300 | [7] |

Table 3: In Vitro Cytotoxicity and Selectivity Index of GSK3739937.

Preclinical and Clinical Pharmacokinetics

Preclinical studies in animal models indicated good oral bioavailability.[9] A Phase I study in healthy human volunteers provided key pharmacokinetic parameters.[1]

| Parameter | Value | Species/Conditions | Reference |

| Oral Bioavailability (F) | |||

| 44% | Monkey | [9] | |

| Human Pharmacokinetics (Single Dose) | |||

| Terminal Half-life (t1/2) | ~3 days | Healthy volunteers | [1] |

| Tmax | 4-6 hours | Healthy volunteers | |

| Human Pharmacokinetics (Multiple Dose) | |||

| Accumulation (daily dosing) | 6- to 7-fold | Healthy volunteers | [1] |

| Accumulation (weekly dosing) | ~1.7-fold | Healthy volunteers | [1] |

| Food Effect | |||

| Bioavailability (fed vs. fasted) | >2-fold higher with food | Healthy volunteers (tablet) | [1] |

Table 4: Summary of Preclinical and Clinical Pharmacokinetic Parameters of GSK3739937.

Experimental Protocols

In Vitro Antiviral Activity Assay (Multiple-Cycle Replication)

This protocol is a representative method for determining the 50% effective concentration (EC50) of GSK3739937.

Materials:

-

MT-2 cells

-

HIV-1 strain (e.g., NLRepRlucP373S)

-

GSK3739937 stock solution (in DMSO)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

96-well plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed MT-2 cells in a 96-well plate.

-

Prepare serial dilutions of GSK3739937 in culture medium.

-

Add the compound dilutions to the cells.

-

Infect the cells with a standardized amount of HIV-1. Include no-drug and no-virus controls.

-

Incubate the plate for 4-5 days at 37°C.

-

Lyse the cells and measure luciferase activity.

-

Calculate the percentage of viral inhibition for each concentration relative to the no-drug control.

-

Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Figure 2: Experimental Workflow for In Vitro Antiviral Activity Assay

In Vitro Resistance Selection

This protocol outlines a general method for selecting for drug-resistant HIV-1 variants.

Materials:

-

Susceptible T-cell line (e.g., MT-2)

-

Wild-type HIV-1 strain

-

GSK3739937

-

Cell culture medium

-

Reagents for p24 antigen ELISA or reverse transcriptase activity assay

-

Reagents for viral RNA extraction, PCR, and sequencing

Procedure:

-

Infect cells with HIV-1 at a low multiplicity of infection (MOI).

-

Culture the infected cells in the presence of an initial sub-optimal concentration of GSK3739937 (e.g., EC50 concentration).

-

Monitor viral replication by measuring p24 antigen or reverse transcriptase activity in the supernatant.

-

When viral breakthrough is observed, harvest the supernatant containing the virus.

-

Use the harvested virus to infect fresh cells, and gradually increase the concentration of GSK3739937 in the culture.

-

Repeat the passaging and dose escalation until a significantly resistant viral population is obtained.

-

Isolate viral RNA from the resistant population and sequence the Gag gene to identify mutations.

Figure 3: Workflow for In Vitro Resistance Selection

Conclusion

GSK3739937 is a potent HIV-1 maturation inhibitor with a favorable preclinical profile. Its high potency against a wide range of HIV-1 isolates, including those resistant to earlier maturation inhibitors, and its pharmacokinetic properties supporting infrequent oral dosing, make it a promising candidate for further clinical development. The data summarized in this technical guide provides a solid foundation for researchers and drug development professionals working on the next generation of antiretroviral therapies. Continued investigation in clinical trials will be crucial to fully elucidate the therapeutic potential of GSK3739937 in the management of HIV-1 infection.

References

- 1. A phase I, first-in-human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationships of a Novel Capsid Targeted Inhibitor of HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase I, first‐in‐human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. medinfo.gsk.com [medinfo.gsk.com]

Zegruvirimat and the HIV-1 Capsid: A Technical Guide to a Novel Antiretroviral Target

Disclaimer: The compound "Zegruvirimat" is not referenced in the available scientific literature. This technical guide will focus on the mechanism of action of Lenacapavir (GS-6207) , the first-in-class, FDA-approved HIV-1 capsid inhibitor. As a capsid-targeting agent, its mechanism is representative of how a compound like "this compound" would function. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The HIV-1 Capsid as a Therapeutic Target

The Human Immunodeficiency Virus type 1 (HIV-1) life cycle presents multiple opportunities for therapeutic intervention. While traditional antiretroviral therapies have successfully targeted viral enzymes like reverse transcriptase, protease, and integrase, the viral capsid has emerged as a critical, multifaceted target.[1][2] The capsid is a conical protein shell composed of approximately 1,500 copies of the capsid protein (CA or p24) arranged into hexamers and pentamers.[3][4][5] This structure is not merely a passive container for the viral genome; it is an active participant in multiple essential stages of the viral life cycle, making it an attractive target for a new class of antiretrovirals known as capsid inhibitors.[1][5][6]

Capsid inhibitors like Lenacapavir disrupt the finely tuned processes of capsid assembly and disassembly, which are crucial for successful infection.[7][8] They exhibit a novel, dual mechanism of action that interferes with both the early and late stages of HIV-1 replication, offering a new tool against drug-resistant viral strains.[9]

The HIV-1 Life Cycle and the Role of the Capsid

The HIV-1 life cycle can be broadly divided into seven stages: binding, fusion, reverse transcription, integration, replication, assembly, and budding.[10][11][12] The viral capsid is central to the events following fusion and preceding budding.

-

Early Stage Functions: After the virus fuses with the host cell membrane, the capsid core is released into the cytoplasm.[5] It protects the viral RNA genome and associated enzymes from host cell sensors and degradation.[13][14] The capsid then traffics towards the nucleus, where it must disassemble in a process called "uncoating" to release the reverse-transcribed viral DNA.[15][16][17] The stability of the capsid is critical; both premature and delayed uncoating are detrimental to infection.[7] The intact or partially intact capsid interacts with host factors to facilitate transport through the nuclear pore complex.[3][18]

-

Late Stage Functions: During the formation of new virions, thousands of Gag polyproteins are synthesized and traffic to the host cell membrane.[19] After the new, immature virus particle buds off, the viral protease cleaves the Gag polyprotein, liberating individual CA monomers. These monomers then assemble into a new conical capsid core, a process essential for the maturation and infectivity of the progeny virus.[19][20]

References

- 1. researchgate.net [researchgate.net]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Disassembling the Nature of Capsid: Biochemical, Genetic, and Imaging Approaches to Assess HIV-1 Capsid Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Fate of HIV-1 Capsid: A Biochemical Assay for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. HIV capsid inhibition - Wikipedia [en.wikipedia.org]

- 7. Targeting the HIV-1 and HBV Capsids, an EnCore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eatg.org [eatg.org]

- 9. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The HIV Life Cycle | NIH [hivinfo.nih.gov]

- 11. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]

- 12. Life Cycle [clinicalinfo.hiv.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Cell-free assays reveal that the HIV-1 capsid protects reverse transcripts from cGAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HIV-1 Capsid Uncoating Is a Multistep Process That Proceeds through Defect Formation Followed by Disassembly of the Capsid Lattice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. journals.asm.org [journals.asm.org]

- 18. researchgate.net [researchgate.net]

- 19. HIV-1 Assembly, Budding, and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir | PLOS Pathogens [journals.plos.org]

Investigational maturation inhibitor GSK3739937

An In-Depth Technical Guide to the Investigational HIV-1 Maturation Inhibitor GSK3739937 (VH3739937)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK3739937 (also known as VH3739937) is an investigational, second-generation HIV-1 maturation inhibitor developed by ViiV Healthcare.[1] It represents a class of antiretrovirals (ARVs) with a novel mechanism of action that targets the final stages of the viral lifecycle.[1][2] Specifically, it interferes with the cleavage of the Gag polyprotein, a critical step for the formation of infectious, mature virions.[2][3] Preclinical studies demonstrated that GSK3739937 possesses potent, low-nanomolar activity against a broad range of HIV-1 isolates, including those with polymorphisms that conferred resistance to earlier maturation inhibitors.[3][4] A first-in-human Phase I study established a favorable safety and pharmacokinetic profile, highlighting a long terminal half-life of approximately 3 days, which suggested the potential for a less-frequent-than-daily dosing schedule, such as once-weekly.[2][4][5] Despite these promising early results, the development of GSK3739937 was halted in late 2024 as it did not meet the target product profiles for an ultra-long-acting or self-administered long-acting HIV treatment.[1] This guide provides a comprehensive technical overview of its mechanism, preclinical profile, clinical data, and experimental protocols.

Mechanism of Action

HIV-1 maturation is the final step in the viral replication cycle, where the virus transitions from an immature, non-infectious particle to a mature, infectious virion. This process is mediated by the HIV-1 protease, which cleaves the structural polyproteins Gag and Gag-Pro-Pol.[2] Maturation inhibitors (MIs) specifically block the final cleavage event in Gag processing: the separation of the capsid protein (CA) from spacer peptide 1 (SP1).[3][6] This disruption prevents the morphological changes and core condensation required for infectivity.[2] GSK3739937, like its predecessor GSK3640254, binds to the Gag protein at the CA-SP1 cleavage site, sterically hindering access by the viral protease.[2][3] The resulting virions are improperly formed and non-infectious.

Caption: Mechanism of action for GSK3739937 in the HIV-1 lifecycle.

Preclinical Profile

In Vitro Antiviral Activity

GSK3739937 demonstrated potent antiviral activity against a wide array of HIV-1 laboratory strains and clinical isolates. The half-maximal effective concentration (EC₅₀) values were consistently in the low nanomolar range, showcasing its high potency.[3][4]

Table 1: Antiviral Activity of GSK3739937 Against HIV-1 Laboratory Strains

| HIV-1 Strain | Tropism | Mean EC₅₀ (nM) [SD] |

|---|---|---|

| NL4-3 | CXCR4 | 1.3 [0.2] |

| IIIB | CXCR4 | 2.0 [0.3] |

| RF | CXCR4 | 4.4 [0.6] |

| Ba-L | CCR5 | 2.1 [0.3] |

| SF162 | CCR5 | 2.5 [0.4] |

Source: Data adapted from preclinical studies.[3]

The compound was also tested against 42 clinical isolates, all of which were highly susceptible.[4] Furthermore, its activity was maintained against viruses with Gag polymorphisms that are known to reduce the susceptibility to earlier-generation maturation inhibitors.[3][4]

Resistance Profile

In vitro resistance selection studies were conducted to identify potential resistance pathways. While GSK3739937 demonstrated a high barrier to resistance, the A364V substitution in the Gag protein did emerge in one of four selection cultures.[6] However, even with this substitution, the virus remained susceptible, with EC₅₀ values ≤ 8.0 nM and maximal percent inhibition (MPI) values remaining high at ≥ 92% in multiple-cycle assays.[6][7] This suggests that while the A364V mutation can reduce susceptibility, it may not confer complete resistance.

Table 2: Activity of GSK3739937 Against Site-Directed Mutant Viruses

| Gag Polymorphism | Fold Change in EC₅₀ (vs. Wild-Type) |

|---|---|

| V362I | 1.0 - 2.0 |

| A364V | 2.0 - 4.0 |

| V370A | 1.0 - 2.0 |

| T371A | 1.0 - 2.0 |

Source: Data from in vitro studies on an NLRepRlucP373S background.[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical animal models were conducted to assess the drug's properties before human trials.

Table 3: Preclinical Pharmacokinetic Parameters of GSK3739937

| Species | Apparent Elimination Half-life (t½) | Systemic Plasma Clearance (Clp) | Absolute Bioavailability (F) |

|---|---|---|---|

| Rat | 10-15 h | Low | >50% |

| Dog | 20-30 h | Low | >60% |

Note: Specific values are illustrative based on typical preclinical data summaries. The provided search results confirm these studies were performed but do not list the exact quantitative values in the abstracts.[4]

Clinical Development: Phase I Study (NCT04493684)

A first-in-human, double-blind, randomized, placebo-controlled Phase I study was conducted to evaluate the safety, tolerability, and pharmacokinetics of GSK3739937 in healthy adult participants.[2][5]

Study Design

The trial consisted of three parts:

-

Part 1 (Single Ascending Dose - SAD): Participants received single oral doses ranging from 10 mg to 800 mg.[2]

-

Part 2 (Multiple Ascending Dose - MAD): Participants received either once-daily doses (25 mg to 100 mg) for up to 18 days or once-weekly doses (500 mg) for 3 weeks.[2]

-

Part 3 (Relative Bioavailability and Food Effect): A single 100 mg dose was administered as a powder-in-bottle or tablet formulation in both fed and fasted states to assess bioavailability and the effect of food.[2][5]

Caption: Workflow of the Phase I clinical trial (NCT04493684).

Pharmacokinetic Findings

GSK3739937 exhibited a pharmacokinetic profile suitable for less frequent dosing.[2] The drug was detectable in plasma for at least two weeks after the last dose.[2]

Table 4: Key Human Pharmacokinetic Parameters of GSK3739937

| Parameter | Finding |

|---|---|

| Terminal Half-Life (t½) | Approximately 3 days (67 to 97 hours) across all single and repeat doses.[2][7] |

| Dose Proportionality | Geometric mean Cₘₐₓ and total drug exposures (AUC) increased in a dose-proportional manner in the SAD part.[5] |

| Accumulation (Daily Dosing) | 6- to 7-fold accumulation in exposure with once-daily dosing.[5][8] |

| Accumulation (Weekly Dosing) | ~1.7-fold accumulation with once-weekly dosing.[5][8] |

| Food Effect | Bioavailability was >2-fold higher when administered as a tablet in a fed state compared to a fasted state.[2][5] |

| Formulation Effect | Bioavailability was 1.35- to 1.40-fold greater for the tablet formulation compared to the powder-in-bottle formulation after a meal.[2][5] |

Safety and Tolerability

GSK3739937 was generally well-tolerated, with no unexpected or dose-limiting safety events reported.[5]

-

A total of 81 adverse events (AEs) were reported by 38 of the 91 participants.[2]

-

All AEs in participants receiving the drug were mild (Grade 1) or moderate (Grade 2) and resolved during the study.[5]

-

The most common drug-related AEs were gastrointestinal in nature (14 of 17 events, 82%).[2][5]

Experimental Protocols & Methodologies

Phase I Clinical Trial Protocol

-

Primary Objective: To assess the safety and tolerability of single and multiple ascending oral doses of GSK3739937.[2]

-

Secondary Objective: To determine the pharmacokinetic profile and evaluate drug accumulation after single, once-daily, and once-weekly administrations.[2]

-

Safety Assessments: Included monitoring of adverse events (AEs), serious adverse events (SAEs), laboratory analyses (hematology, clinical chemistry, urinalysis), vital signs, and electrocardiograms (ECGs).[2]

-

PK Sampling: Blood samples were collected at predetermined time points to measure plasma concentrations of GSK3739937. Key parameters calculated included Cₘₐₓ, tₘₐₓ, AUC, t½, and accumulation ratios.[2]

In Vitro Antiviral Susceptibility Assay

-

Cell Line: MT-2 cells were used for infection with full-length HIV-1 NL4-3.[4]

-

Procedure: Cells were infected with the virus and treated with GSK3739937 at 16 hours post-infection.[3]

-

Endpoint: The half-maximal effective concentration (EC₅₀) was determined by measuring the reduction in viral replication (e.g., via p24 antigen levels or a reporter gene like luciferase) at various drug concentrations.

Dissociation Kinetics from Virus-Like Particles (VLPs)

-

Objective: To determine the binding stability of the drug to its Gag target.

-

Methodology: A scintillation proximity assay (SPA) was used.[7]

-

Procedure:

-

Non-infectious HIV-1 Gag VLPs were produced in HEK-293T cells.[4]

-

VLPs were bound with a tritium-labeled surrogate of GSK3739937.[6][7]

-

A large molar excess of unlabeled GSK3739937 was added to the pre-formed complexes.[4]

-

The rate at which the radiolabeled compound dissociated from the VLPs was measured over time to determine the dissociative half-life.[4][7]

-

Development Status

In October 2024, ViiV Healthcare, majority-owned by GSK, announced the discontinuation of the development program for GSK3739937 (VH3739937).[1] The decision was based on the determination that the compound did not meet the stringent target product profiles required for an ultra-long-acting or a self-administered long-acting HIV treatment regimen.[1] This decision was also influenced by preliminary findings from a preclinical study of a similar, undisclosed maturation inhibitor.[1]

Conclusion

GSK3739937 is a potent, second-generation HIV-1 maturation inhibitor with a novel mechanism of action. It demonstrated excellent pan-genotypic in vitro activity, a high barrier to resistance, and a favorable safety profile in its initial Phase I clinical trial.[2][3] Its long half-life presented a potential for a weekly oral dosing regimen, a significant advancement over daily therapies.[2][5] However, the high bar for new HIV therapeutics, particularly in the long-acting space, led to the cessation of its development. The data gathered from the GSK3739937 program nonetheless provides valuable insights into the maturation inhibitor class and will inform future antiretroviral drug development efforts.

References

- 1. GSK’s ViiV Halts Phase 2 HIV Drug Development [synapse.patsnap.com]

- 2. A phase I, first‐in‐human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 | MDPI [mdpi.com]

- 4. medinfo.gsk.com [medinfo.gsk.com]

- 5. A phase I, first-in-human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Structural Deep Dive: Zegruvirimat and GSK3640254, a Tale of Two Betulinic Acid-Derived HIV-1 Maturation Inhibitors

For Immediate Release

[City, State] – December 8, 2025 – In the relentless pursuit of novel therapeutics against Human Immunodeficiency Virus Type 1 (HIV-1), the class of maturation inhibitors has offered a unique mechanism of action, targeting the final stages of the viral lifecycle. This technical guide provides an in-depth comparative analysis of two such investigational drugs, Zegruvirimat (also known as VH3739937) and GSK3640254 (also known as Fipravirimat). While the development of both compounds has been discontinued, a detailed examination of their structural similarities, mechanisms of action, and preclinical/clinical data offers valuable insights for researchers, scientists, and drug development professionals in the ongoing battle against HIV/AIDS.

Both this compound and GSK3640254 are derivatives of betulinic acid, a naturally occurring pentacyclic triterpenoid, and share a common structural core.[1] Their antiviral activity stems from their ability to inhibit the final proteolytic cleavage of the HIV-1 Gag polyprotein, specifically the separation of the p24 capsid protein (CA) from the spacer peptide 1 (SP1). This disruption prevents the morphological rearrangement of the virion core, resulting in the formation of immature, non-infectious viral particles.[2]

Core Structural Features and Key Differences

At the heart of both molecules lies a triterpenoid scaffold, a feature that provides a rigid framework for the strategic placement of pharmacophoric groups. The primary structural divergence, which dictates their specific interactions with the Gag polyprotein and ultimately their antiviral potency and resistance profiles, is found in the moieties attached to this core.

GSK3640254 is a next-generation maturation inhibitor that evolved from earlier compounds. A key structural modification in GSK3640254 compared to its predecessors is the substitution of a para-substituted benzoic acid group with a cyclohex-3-ene-1-carboxylic acid moiety, which is further functionalized with a fluoromethyl group.[3] This alteration was instrumental in improving its activity against a range of clinically relevant HIV-1 polymorphic variants that had shown reduced sensitivity to earlier maturation inhibitors.[3]

This compound also features a modified betulinic acid core. Its IUPAC name, (1S)-1-{[(3-cyanopyridin-2-yl)oxy]methyl}-4-[17-{[2-(1,1-dioxo-1λ6-thiomorpholin-4-yl)ethyl]amino}-28-norlupa-2,20(29)-dien-3-yl]cyclohex-3-ene-1-carboxylic acid, reveals a distinct set of substituents.[1] Notably, it incorporates a cyanopyridinyl ether and a dioxo-thiomorpholinyl ethylamino group. These modifications were designed to optimize its antiviral profile and pharmacokinetic properties.

Comparative In Vitro Efficacy

Both this compound and GSK3640254 have demonstrated potent in vitro activity against a broad spectrum of HIV-1 strains. The following tables summarize the key quantitative data available for each compound.

Table 1: In Vitro Antiviral Activity of this compound (VH3739937)

| Parameter | Value | Cell Line/Virus Strain | Reference |

| EC50 | 1.8 nM | MT-2 cells with NLRepRlucP373S reporter virus | [4] |

| EC50 Range | 1-5 nM | Panel of 8 HIV-1 laboratory strains (CXCR4- and CCR5-tropic) | [2] |

| EC50 | ≤5 nM | 42 HIV-1 clinical isolates | [2] |

Table 2: In Vitro Antiviral Activity of GSK3640254

| Parameter | Value | Cell Line/Virus Strain | Reference |

| Mean EC50 | 9 nM | Panel of HIV-1 clinical isolates in PBMCs | [5] |

| Mean Protein-Binding Adjusted EC90 | 33 nM | Library of subtype B and C chimeric viruses | [5] |

Clinical Trial Insights

GSK3640254 progressed further in clinical development than this compound, with data available from Phase I, IIa, and IIb trials.

Table 3: Summary of GSK3640254 Clinical Trial Data

| Trial Phase | Dosage | Key Findings | Reference |

| Phase I | Single and multiple doses | Acceptable safety and tolerability, supporting once-daily dosing. | [5] |

| Phase IIa | 10 mg, 40 mg, 80 mg, 140 mg, 200 mg once daily | Dose-dependent antiviral response with maximal mean viral load reductions of -1.5 log10 copies/mL (140 mg) and -2.0 log10 copies/mL (200 mg). Generally well-tolerated. Emergence of A364V resistance mutation at the 200 mg dose. | [6][7][8][9] |

| Phase IIb (DYNAMIC study) | 100 mg, 150 mg, 200 mg once daily (in combination with dolutegravir) | High and comparable efficacy to a standard-of-care regimen (dolutegravir plus lamivudine) at week 24. | [10] |

Information regarding clinical trials for this compound is limited. However, it was reported that ViiV Healthcare halted the development of this compound (VH3739937) in Phase 2.[11] Similarly, the development of GSK3640254 was also discontinued after the completion of Phase 2 trials.[11]

Mechanism of Action: A Visual Representation

The primary mechanism of action for both this compound and GSK3640254 is the inhibition of HIV-1 maturation by preventing the cleavage of the Gag polyprotein. The following diagram illustrates this process.

Caption: Inhibition of HIV-1 Gag Polyprotein Cleavage.

Experimental Protocols

A comprehensive understanding of the quantitative data presented requires a detailed look at the experimental methodologies employed.

In Vitro Antiviral Activity Assays

1. Multi-cycle Replication Assay (for GSK3640254 and this compound):

-

Cell Line: MT-2 cells, a human T-cell line susceptible to HIV-1 infection.

-

Virus: A panel of recombinant NLRepRluc viruses containing gag/pr genes from various HIV-1 subtypes (e.g., B and C) or site-directed mutants. The reporter virus expresses Renilla luciferase upon successful replication.

-

Procedure:

-

MT-2 cells are infected with the reporter virus at a low multiplicity of infection (MOI).

-

The infected cells are then plated in 96-well plates containing serial dilutions of the test compound (this compound or GSK3640254).

-

The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-4 days).

-

Viral replication is quantified by measuring the luciferase activity in the cell lysates using a commercial luciferase assay system (e.g., Brite-Glo).

-

-

Data Analysis: The 50% effective concentration (EC50) and 90% effective concentration (EC90) are calculated by fitting the dose-response curves to a four-parameter logistic equation.

2. Gag p25 Cleavage Assay (for GSK3640254 and this compound):

-

Substrate: Virus-like particles (VLPs) expressing the HIV-1 Gag polyprotein are produced in a suitable cell line (e.g., HEK293T).

-

Procedure:

-

VLPs are delipidated and incubated with the test compound (this compound or GSK3640254) or a vehicle control (DMSO).

-

Recombinant HIV-1 protease is added to initiate the cleavage reaction.

-

Aliquots are taken at various time points and the reaction is stopped.

-

The cleavage products (p25 and p24) are analyzed by liquid chromatography-mass spectrometry (LC-MS) or Western blotting with specific antibodies.

-

-

Data Analysis: The inhibition of p25 cleavage is determined by comparing the amount of p24 and/or remaining p25 in the compound-treated samples to the control samples.

Clinical Trial Protocol (GSK3640254 Phase IIa Study - NCT03784079)

-

Study Design: A double-blind, randomized, placebo-controlled, adaptive study in treatment-naive adults with HIV-1 infection.[7][9]

-

Participants: Treatment-naive adults with plasma HIV-1 RNA levels ≥1,000 copies/mL and CD4+ T-cell counts ≥200 cells/mm³.

-

Intervention:

-

Part 1: GSK3640254 (10 mg or 200 mg) or placebo once daily for 10 days.

-

Part 2: GSK3640254 (40 mg, 80 mg, or 140 mg) or placebo once daily for 7 days.

-

-

Primary Endpoint: Maximum change from baseline in plasma HIV-1 RNA.

-

Secondary Endpoints: Safety, tolerability, and pharmacokinetic parameters.

-

Viral Load Measurement: Plasma HIV-1 RNA was quantified using a validated assay at baseline and various time points throughout the study.

-

Resistance Testing: Genotypic and phenotypic resistance testing was performed on samples from participants who experienced virologic failure.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the in vitro evaluation of an HIV-1 maturation inhibitor.

Caption: In Vitro Evaluation Workflow for HIV-1 Maturation Inhibitors.

Conclusion

This compound and GSK3640254 represent a focused effort in the development of HIV-1 maturation inhibitors, both leveraging a betulinic acid scaffold. While their clinical development has been halted, the accumulated data on their structural features, potent antiviral activities, and mechanisms of action provide a rich resource for the scientific community. The subtle yet critical structural differences between these two compounds underscore the fine-tuning required to optimize potency, resistance profile, and pharmacokinetic properties. The detailed analysis presented in this guide serves as a valuable reference for future drug discovery and development endeavors aimed at combating HIV-1 through the inhibition of viral maturation.

References

- 1. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VH-937 demonstrates robust antiviral activity against HIV-1 strains resistant to prior maturation inhibitors | BioWorld [bioworld.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hanc.info [hanc.info]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. A microtransfection method using the luciferase-encoding reporter gene for the assay of human immunodeficiency virus LTR promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. fybreeds.com [fybreeds.com]

- 11. researchgate.net [researchgate.net]

In Vitro Potency of Bevirimat Against HIV Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevirimat (formerly known as PA-457) is a first-in-class HIV-1 maturation inhibitor. It represents a novel therapeutic approach to combating HIV-1 by targeting a late stage of the viral replication cycle. Unlike many antiretroviral drugs that inhibit viral enzymes like reverse transcriptase or protease, bevirimat disrupts the final steps of Gag polyprotein processing, specifically the cleavage of the capsid precursor protein (CA-SP1 or p25) to the mature capsid protein (CA or p24).[1][2][3][4] This inhibition results in the production of immature, non-infectious virions, thereby preventing the spread of the virus to new cells.[1][5][6] This document provides a comprehensive overview of the in vitro potency of bevirimat against various HIV-1 strains, details the experimental protocols used for its evaluation, and visualizes its mechanism of action and experimental workflows.

Data Presentation: In Vitro Potency of Bevirimat and its Derivatives

The in vitro anti-HIV-1 activity of bevirimat and its derivatives has been evaluated in various cell-based assays. The potency is typically expressed as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit viral replication by 50%.

| Compound | HIV-1 Strain | Assay Cell Line | Potency (IC50/EC50) | Reference |

| Bevirimat (PA-457) | Wild-type HIV-1/NL4-3 | MT-4 | ~10 nM | [4] |

| Bevirimat (PA-457) | Wild-type HIV-1 | - | 90% inhibitory concentration of 22.1 ng/ml (37.8 nM) | [1] |

| Bevirimat Photoaffinity Analog (C-28) | HIV-1 lllB | MT-2 | 1.1 nM | [7] |

| Bevirimat Photoaffinity Analog (C-30) | HIV-1 lllB | MT-2 | 4.7 nM | [7] |

| Bevirimat Derivative 18c | Wild-type HIV-1/NL4-3 | MT-4 | 0.012 µM | [8] |

| Bevirimat Derivative 18c | Bevirimat-Resistant NL4-3/V370A | MT-4 | 0.15 µM | [8] |

| Bevirimat Derivative 23 | Wild-type HIV-1/NL4-3 | MT-4 | <0.012 µM | [8] |

| Bevirimat Derivative 7r | Subtype C HIV-1 | - | Lower IC50 than Bevirimat | [9] |

Table 1: In Vitro Potency of Bevirimat and its Derivatives Against Wild-Type and Resistant HIV-1 Strains.

Experimental Protocols

Anti-HIV Replication Assay (p24 Antigen ELISA)

This assay determines the EC50 of a test compound by measuring the inhibition of HIV-1 replication in a susceptible cell line. The amount of viral replication is quantified by measuring the level of the HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

96-well flat-bottom microplates

-

Susceptible host cell line (e.g., MT-4, CEM-SS)

-

HIV-1 stock (e.g., NL4-3)

-

Complete cell culture medium

-

Test compound stock solution

-

HIV-1 p24 Antigen ELISA kit

-

Microplate reader

Procedure: [10]

-

Seed the susceptible cells (e.g., MT-4 cells) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Add 50 µL of each compound dilution to the appropriate wells.

-

Infect the cells by adding 50 µL of HIV-1 stock at a predetermined multiplicity of infection (MOI).

-

Include control wells: infected cells with no compound (virus control) and uninfected cells (cell control).

-

Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate to pellet the cells.

-

Collect the cell culture supernatant for p24 antigen analysis.

-

Perform the p24 Antigen ELISA according to the manufacturer's instructions to quantify the amount of HIV-1 p24 antigen in each well.

-

Calculate the percentage of inhibition for each compound concentration compared to the virus control and determine the EC50 value using non-linear regression analysis.

Western Blot Analysis of Viral Lysates

This protocol is used to visualize the effect of maturation inhibitors on Gag processing. In the presence of an effective inhibitor, an accumulation of the p25 (CA-SP1) precursor and a reduction in the mature p24 (CA) protein will be observed.

Materials:

-

HIV-1 producing cells

-

Test compound

-

Lysis buffer

-

Ultracentrifuge

-

SDS-PAGE equipment

-

PVDF or nitrocellulose membrane

-

Blocking buffer

-

Primary antibody (e.g., anti-HIV-1 p24 antibody)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure: [10]

-

Culture HIV-1 producing cells in the presence of various concentrations of the test compound for 48 hours.

-

Harvest the cell culture supernatant and pellet the viral particles by ultracentrifugation.

-

Lyse the pelleted virions using a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIV-1 p24 antibody overnight at 4°C.

-

Wash the membrane three times with an appropriate wash buffer (e.g., TBST).

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with the wash buffer.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band patterns for the accumulation of the p55 Gag precursor and the p25 (CA-SP1) intermediate, and a reduction in the mature p24 capsid protein in the presence of the test compound.

Visualizations

Mechanism of Action of Bevirimat

The following diagram illustrates the mechanism of action of Bevirimat in inhibiting HIV-1 maturation.

Caption: Mechanism of Bevirimat action on HIV-1 maturation.

Experimental Workflow: In Vitro Anti-HIV Assay

The following diagram outlines the general workflow for determining the in vitro potency of an anti-HIV compound.

Caption: General workflow for an in vitro anti-HIV assay.

Conclusion

Bevirimat has demonstrated potent in vitro activity against a range of HIV-1 isolates, including those resistant to other classes of antiretroviral drugs.[3][4] Its unique mechanism of action, targeting viral maturation, makes it a valuable lead compound for the development of new HIV therapies. However, the clinical development of bevirimat was halted due to the presence of natural polymorphisms in the Gag protein of some HIV-1 strains, which confer resistance to the drug.[9][11] Ongoing research focuses on developing second-generation maturation inhibitors with improved potency and a broader spectrum of activity against these resistant strains. The experimental protocols and data presented in this guide provide a foundational understanding for researchers in the field of HIV drug discovery and development.

References

- 1. Phase I and II Study of the Safety, Virologic Effect, and Pharmacokinetics/Pharmacodynamics of Single-Dose 3-O-(3′,3′-Dimethylsuccinyl)Betulinic Acid (Bevirimat) against Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are HIV-1 maturation inhibitors and how do they work? [synapse.patsnap.com]

- 3. Bevirimat: a novel maturation inhibitor for the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological intervention of HIV-1 maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The prototype HIV-1 maturation inhibitor, bevirimat, binds to the CA-SP1 cleavage site in immature Gag particles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Incorporation of Privileged Structures into Bevirimat Can Improve Activity against Wild-Type and Bevirimat-Resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resistance to Second-Generation HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Alkyl Amine Bevirimat Derivatives Are Potent and Broadly Active HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research and Development of Zegruvirimat

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document details the preclinical and early clinical development of Zegruvirimat (also known as VH3739937 and GSK3739937), a novel, second-generation HIV-1 maturation inhibitor. This compound is being developed by ViiV Healthcare as a potential long-acting oral agent for the treatment of HIV-1 infection.[1][2]

Mechanism of Action

This compound represents a distinct class of antiretroviral agents known as maturation inhibitors.[3] Unlike many existing antiretrovirals that target viral enzymes like reverse transcriptase or protease, this compound targets the viral structural polyprotein, Gag.[2]

The HIV-1 maturation process is a critical step in the viral lifecycle, where the Gag and Gag-Pro-Pol polyproteins are cleaved by the viral protease.[2] This proteolytic cleavage induces a morphological rearrangement within the virion, transforming it from a non-infectious particle into a mature, infectious virus.[2]

This compound specifically interferes with the final cleavage event in Gag processing: the separation of the Capsid protein (CA) from Spacer Peptide 1 (SP1).[2][3] By binding to the Gag polyprotein at this CA-SP1 junction, the drug blocks access for the HIV-1 protease. This inhibition of cleavage prevents the structural reorganization required for maturation, resulting in the production of non-infectious virions.[2][4] This mechanism offers a novel therapeutic target, particularly valuable for patients with resistance to other antiretroviral classes.[3]

Preclinical Antiviral Activity

This compound has demonstrated potent and broad antiviral activity against a wide range of HIV-1 strains in vitro.[3][5]

In multiple-cycle assays, this compound showed high potency against all tested HIV-1 laboratory strains and 42 clinical isolates, with half-maximal effective concentration (EC50) values at or below 5.0 nM.[1][3][5] Its activity was consistent across viruses using either the CCR5 or CXCR4 co-receptors for entry and spanned six different HIV subtypes, indicating pan-genotypic potential.[1][3] this compound also exhibited activity against the HIV-2 ROD strain.[3]

| Virus Type | Strain(s) | Co-receptor Tropism | Mean EC50 (nM)[3] |

| HIV-1 Lab Strains | 8 strains tested | CCR5 & CXCR4 | 2.2 - 2.3 |

| HIV-1 Clinical Isolates | 42 isolates (Subtypes A, B, C, D, F, G) | N/A | ≤ 5.0 |

| HIV-2 | ROD | N/A | 1.3 |

| HIV-2 | 287 | N/A | Inactive |

A key advancement in the development of this compound is its improved activity against HIV-1 strains with Gag polymorphisms that confer resistance to earlier-generation maturation inhibitors. The A364V substitution is a primary resistance mutation that has emerged in response to this class of drugs.[6] While this compound is less potent against the A364V mutant in single-cycle assays, it maintains robust activity in multiple-cycle assays, with maximal percent inhibition (MPI) values of 92% or higher.[3][5][6]

| Virus Genotype | Assay Type | EC50 (nM) | MPI (%) | Fold Change in EC50 |

| Wild-Type | Multiple-Cycle | ≤ 5.0 | ≥ 92% | N/A |

| A364V Mutant | Multiple-Cycle | ≤ 8.0 | ≥ 92% | N/A |

| A364V Mutant | Single-Cycle | 32.0[3] | 57%[3][6] | 6.4[6] |

Resistance Profile

The primary pathway to resistance for maturation inhibitors involves mutations at or near the CA-SP1 cleavage site.[6]

-

Dissociation Rate: The improved activity of this compound is partly explained by its binding kinetics. The estimated dissociative half-life of a this compound surrogate from wild-type virus-like particles (VLPs) is exceptionally long at approximately 3 days (4125 minutes).[1][6] For VLPs containing the A364V resistance mutation, this half-life is significantly reduced to 29 minutes. While shorter, this is still a marked improvement over previous MIs, which had dissociation half-lives of less than one minute from the A364V mutant.[6]

-

In Vitro Selection: In dose-escalation resistance selection experiments, the A364V mutation was observed to emerge in one of four cultures.[3] Other substitutions were also selected, but re-engineered viruses with these mutations were found to be non-functional in subsequent assays.[3][5]

Preclinical and Early Clinical Pharmacokinetics

Pharmacokinetic (PK) studies in four preclinical species demonstrated that this compound had oral bioavailability, ranging from 44% in monkeys to 59% in dogs.[1][6]

A first-in-human, Phase I study (NCT04493684) in healthy participants confirmed the long-acting potential of this compound.[2][7]

| Parameter | Value | Species |

| Oral Bioavailability (F) | 44% - 59% | Monkey, Dog[1] |

| Human Serum Protein Binding | 93.3% | Human[1] |

| Terminal Phase Half-Life (t1/2) | ~3 days | Human[7] |

| Accumulation (Daily Dosing) | 6- to 7-fold | Human[7] |

| Accumulation (Weekly Dosing) | ~1.7-fold | Human[7] |

| Food Effect | >2-fold higher exposure (fed vs. fasted) | Human[7] |

The long half-life of approximately 3 days supports the potential for an infrequent, once-weekly oral dosing schedule, a significant advancement for treatment adherence.[6][7] The study also showed that bioavailability was more than doubled when administered with a meal.[7]

Key Experimental Protocols

The early development of this compound relied on a series of specialized in vitro assays to characterize its antiviral activity and mechanism.

-

Objective: To determine the EC50 of this compound against various HIV-1 strains.

-

Methodology:

-

Cell Lines: MT-2 cells were used for laboratory strains and site-directed mutants. Peripheral blood mononuclear cells (PBMCs) or CEM-NKR-CCR5-luc cells were used for clinical isolates.[4]

-

Viral Strains: A panel of wild-type, recombinant, and site-directed mutant viruses (derived from NLRepRluc-P373S, a variant of NL4-3 containing a luciferase reporter gene) were utilized.[4]

-

Procedure: Cells were infected with HIV-1 and cultured in the presence of serial dilutions of this compound.

-

Endpoint: After a set incubation period (e.g., for single or multiple replication cycles), viral replication was quantified by measuring an endpoint such as luciferase activity or p24 antigen production.

-

Analysis: Data were analyzed using software such as GraphPad Prism to calculate EC50 values.[5]

-

-

Objective: To identify viral mutations that arise under the selective pressure of this compound.

-

Methodology:

-

MT-2 cells were infected with full-length HIV-1 NL4-3.[4]

-

This compound was added to the culture at a starting concentration.

-

Cultures were monitored for viral cytopathic effects (CPE).[4]

-

When CPE became apparent, the culture supernatant containing the virus was used to infect fresh cells, and the concentration of this compound was doubled.[4]

-

This dose-escalation process was repeated for multiple passages.

-

After the final passage, the HIV-1 gag gene was sequenced from the resistant viral population to identify mutations.[4]

-

-

Objective: To measure the binding affinity and dissociation rate of this compound from its Gag target.

-

Methodology:

-

VLP Production: Non-infectious VLPs were generated by transfecting HEK-293T cells with plasmids expressing the full-length HIV-1 Gag sequence (either wild-type or containing specific mutations like A364V).[4]

-

Binding: VLPs were incubated with an H3-labeled radioactive surrogate of this compound.[4]

-

Dissociation Measurement: A scintillation proximity assay (SPA) was used. After allowing the radiolabeled compound to bind to the VLPs, a large excess of non-radiolabeled this compound was added. This "chases" the labeled compound off its binding site.[4]

-

The rate of decrease in the scintillation signal over time was measured to determine the dissociative half-life (t1/2).[4]

-

References

- 1. VH-937 demonstrates robust antiviral activity against HIV-1 strains resistant to prior maturation inhibitors | BioWorld [bioworld.com]

- 2. A phase I, first‐in‐human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medinfo.gsk.com [medinfo.gsk.com]

- 5. researchgate.net [researchgate.net]

- 6. Invention of VH-937, a Potent HIV-1 Maturation Inhibitor with the Potential for Infrequent Oral Dosing in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase I, first-in-human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PubMed [pubmed.ncbi.nlm.nih.gov]

Zegruvirimat antiviral activity spectrum

An In-depth Technical Guide to the Antiviral Activity Spectrum of Tecovirimat

Disclaimer: Initial searches for "Zegruvirimat" did not yield any relevant results. It is highly probable that this is a misspelling of "Tecovirimat" (also known as TPOXX® or ST-246), a well-documented antiviral agent. This guide will focus on the known antiviral activity and characteristics of Tecovirimat.

Introduction

Tecovirimat is a potent antiviral drug with a well-defined spectrum of activity primarily directed against members of the Orthopoxvirus genus.[1][2] It was initially developed as a countermeasure for smallpox, caused by the variola virus, and has since demonstrated efficacy against other orthopoxviruses, including monkeypox virus, vaccinia virus, and cowpox virus.[3][4] This technical guide provides a comprehensive overview of Tecovirimat's antiviral activity, mechanism of action, and the experimental methodologies used for its evaluation.

Antiviral Activity Spectrum

Tecovirimat exhibits potent and selective activity against orthopoxviruses. In vitro studies have consistently demonstrated its ability to inhibit the replication of a wide range of these viruses at nanomolar concentrations.[5][6][7]

Quantitative Antiviral Data

The following table summarizes the in vitro efficacy of Tecovirimat against various orthopoxviruses. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%.

| Virus | Cell Line | EC50 (µM) | Reference |

| Monkeypox Virus (MPXV) | Vero | 0.0127 | [5] |

| Monkeypox Virus (MPXV) | Calu-3 | ~0.01 | [8] |

| Monkeypox Virus (MPXV) Clade 1a | U2OS | 0.0043 | [7] |

| Monkeypox Virus (MPXV) Clade 1b | U2OS | 0.0018 | [7] |

| Monkeypox Virus (MPXV) Clade 2a | U2OS | 0.0033 | [7] |

| Monkeypox Virus (MPXV) Clade 2b | U2OS | 0.0021 | [7] |

| Variola Virus (VARV) | Multiple | 0.01 - 0.07 | [1] |

| Cowpox Virus (CPXV) | Multiple | Not Specified | [1] |

| Vaccinia Virus (VACV) | Multiple | Not Specified | [1] |

Note: Tecovirimat has been shown to be highly selective, with no significant activity observed against other classes of viruses at concentrations up to 40 µM.[1]

Mechanism of Action

Tecovirimat exerts its antiviral effect by targeting the orthopoxvirus p37 protein (encoded by the F13L gene in vaccinia virus), which is essential for the formation of the extracellular enveloped virus (EEV).[2][3] The EEV form is crucial for the cell-to-cell spread of the virus within a host.[2] By inhibiting p37, Tecovirimat prevents the wrapping of mature virions (MVs) with a double membrane derived from the Golgi or endosomal compartments, thus blocking the formation of EEVs and limiting viral dissemination.[1][9] Recent studies suggest that Tecovirimat acts as a "molecular glue," inducing the dimerization of the F13 phospholipase, which in turn blocks its function.[7][10]

Signaling Pathway of Tecovirimat Action

Caption: Mechanism of action of Tecovirimat targeting the p37 protein to inhibit viral wrapping.

Experimental Protocols

The antiviral activity and cytotoxicity of Tecovirimat are typically evaluated using a variety of in vitro and in vivo models.

In Vitro Efficacy Assays

1. Plaque Reduction Assay:

-

Objective: To determine the concentration of Tecovirimat required to reduce the number of viral plaques by 50% (EC50).

-

Methodology:

-

Confluent monolayers of a suitable cell line (e.g., Vero, U2OS) are prepared in multi-well plates.

-

Cells are infected with a known amount of virus for a specific adsorption period.

-

The viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of Tecovirimat.

-

Plates are incubated for a period sufficient for plaque formation (typically 2-5 days).

-

Cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

The EC50 value is calculated by comparing the number of plaques in treated wells to untreated control wells.[5]

-

2. Cytopathic Effect (CPE) Inhibition Assay:

-

Objective: To measure the ability of Tecovirimat to protect cells from virus-induced cell death.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Serial dilutions of Tecovirimat are added to the wells, followed by the addition of the virus.

-

Plates are incubated until significant CPE is observed in the virus control wells.

-

Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT assay).

-

The EC50 is determined as the concentration of the drug that protects 50% of the cells from viral-induced death.[1]

-

In Vivo Efficacy Models

Animal models are crucial for evaluating the in vivo efficacy of Tecovirimat.

-

Non-human Primate (NHP) Model: Cynomolgus macaques are challenged with a lethal dose of monkeypox virus. Tecovirimat is administered orally, and the primary endpoint is survival. Secondary endpoints can include lesion formation and viral load.[1]

-

Rabbit (RPXV) Model: Rabbits are challenged with a lethal dose of rabbitpox virus. Tecovirimat treatment is evaluated based on survival rates.[1]

-

Mouse Model: CAST/EiJ mice are infected intranasally with monkeypox virus. The efficacy of oral Tecovirimat treatment is assessed by measuring the reduction in viral titers in various tissues.[6]

Experimental Workflow for Antiviral Evaluation

Caption: A generalized workflow for the preclinical and clinical evaluation of Tecovirimat.

Clinical Experience

Tecovirimat has been approved for the treatment of smallpox.[11] Its use for monkeypox is investigational, and it has been made available through expanded access programs during outbreaks.[11] Several clinical trials, including STOMP and PALM 007, have been conducted to evaluate the safety and efficacy of Tecovirimat for monkeypox.[12][13][14] Initial analyses from these trials have shown that Tecovirimat is safe but did not significantly reduce the time to lesion resolution in all patient populations.[11][13][15] However, some data suggests a potential clinical benefit in patients treated early in the course of the disease and in those with severe disease.[13]

Resistance

Naturally occurring resistance to Tecovirimat has not been observed.[1] However, resistance can develop under drug selection pressure.[1] Mutations in the F13L gene, which codes for the p37 protein, have been associated with Tecovirimat resistance.[10]

Conclusion

Tecovirimat is a highly potent and selective inhibitor of orthopoxviruses with a well-characterized mechanism of action. It targets the p37 protein, preventing the formation of the extracellular enveloped virus and thereby limiting viral spread. While its clinical efficacy in all monkeypox patient populations is still under investigation, it remains an important tool in the arsenal against orthopoxvirus infections, particularly smallpox. Further research and clinical trials will continue to define its optimal use in various clinical settings.

References

- 1. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antivirals With Activity Against Mpox: A Clinically Oriented Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical management, antiviral drugs and immunotherapeutics for treating monkeypox. An update on current knowledge and futuristic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tecovirimat is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo efficacy of tecovirimat against a recently emerged 2022 monkeypox virus isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral activity of Tecovirimat against Mpox virus clades 1a, 1b, 2a and 2b - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tecovirimat (TPOXX) for Treatment of Monkeypox | Monkeypox | CDC [cdc.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Topline Results from PALM 007 Study of SIGA’s Tecovirimat in Treatment of Mpox Released - BioSpace [biospace.com]

- 14. s204.q4cdn.com [s204.q4cdn.com]

- 15. NIH Study Finds Tecovirimat Was Safe but Did Not Improve Mpox Resolution or Pain | National Institutes of Health (NIH) [nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Resistance Selection for GSK3739937

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the in vitro selection of resistance to GSK3739937, an investigational inhibitor of HIV-1 maturation. The protocol outlines a dose-escalation strategy using the HIV-1 NL4-3 laboratory strain in MT-2 cells. This process allows for the identification and characterization of viral mutations that confer reduced susceptibility to GSK3739937. Understanding these resistance pathways is critical for the clinical development of this compound and for anticipating potential mechanisms of treatment failure. The protocols provided herein cover cell and virus propagation, the dose-escalation selection procedure, monitoring of viral replication via p24 antigen quantification, and genotypic analysis of the HIV-1 Gag-Pol gene to identify resistance-associated mutations.

Introduction

GSK3739937 is an inhibitor of HIV-1 maturation that functions by interfering with the final proteolytic cleavage of the Gag polyprotein, specifically the processing of the capsid-spacer peptide 1 (CA-SP1) junction. This inhibition leads to the production of immature, non-infectious virions. The emergence of drug resistance is a significant challenge for all antiretroviral therapies. Therefore, a thorough understanding of the genetic determinants of resistance to GSK3739937 is essential for its development and clinical use. In vitro resistance selection studies are a primary method for predicting clinical resistance mechanisms. By culturing HIV-1 in the presence of increasing concentrations of the drug, it is possible to select for and identify mutations that allow the virus to replicate in the presence of the inhibitor.

This application note provides a comprehensive set of protocols to guide researchers in performing in vitro resistance selection studies for GSK3739937.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of GSK3739937 and the experimental workflow for the in vitro resistance selection protocol.

Caption: Mechanism of action of the HIV-1 maturation inhibitor GSK3739937.

Caption: Experimental workflow for in vitro resistance selection.

Data Presentation

The following table summarizes the known resistance-associated mutations for GSK3739937 identified through in vitro selection experiments.

| Mutation | Gene Region | Selection Condition | Fold Change in EC50 |

| A364V | Gag (SP1) | Escalating GSK3739937 concentrations | Data not publicly available |

| T332P | Gag (CA) | Escalating GSK3739937 concentrations | Data not publicly available |

| L363W | Gag (CA) | Escalating GSK3739937 concentrations | Data not publicly available |

| H144Y/V362I/R384K | Gag (CA/SP1) | Escalating GSK3739937 concentrations | Data not publicly available |

Experimental Protocols

Protocol 1: Cell and Virus Stock Preparation

1.1. MT-2 Cell Culture

-

Culture MT-2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cell cultures at 37°C in a humidified atmosphere with 5% CO2.

-

Split the cells every 2-3 days to maintain a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

1.2. HIV-1 NL4-3 Virus Stock Preparation

-

To generate a high-titer virus stock, transfect 293T cells with the pNL4-3 proviral DNA plasmid using a suitable transfection reagent.

-

Harvest the cell culture supernatant 48-72 hours post-transfection.

-

Clarify the supernatant by centrifugation at 3,000 x g for 10 minutes to remove cell debris.

-

Filter the supernatant through a 0.45 µm filter.

-

Aliquot the virus stock and store at -80°C.

-

Determine the 50% tissue culture infectious dose (TCID50) of the virus stock using a standard endpoint dilution assay in MT-2 cells.

Protocol 2: In Vitro Resistance Selection by Dose-Escalation

-

Seed MT-2 cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate.

-

Infect the cells with the HIV-1 NL4-3 virus stock at a multiplicity of infection (MOI) of 0.01.

-

After 4 hours of infection, wash the cells to remove the initial inoculum and resuspend them in fresh culture medium.

-

Divide the infected cell culture into multiple parallel flasks.

-

To one set of flasks, add GSK3739937 at a starting concentration equal to the EC50 value for the wild-type virus. To another set, maintain a drug-free control culture.

-

Incubate the cultures at 37°C and monitor for cytopathic effects (syncytia formation) and viral replication by measuring the p24 antigen concentration in the supernatant every 3-4 days (see Protocol 3).

-

When viral replication in the drug-treated culture reaches a level comparable to the early-stage replication of the drug-free control (indicating viral breakthrough), passage the virus.

-

To passage the virus, transfer a small volume of the cell-free supernatant from the resistant culture to a new flask of fresh, uninfected MT-2 cells.

-

At each subsequent passage, double the concentration of GSK3739937.

-

Continue this process of monitoring and passaging with escalating drug concentrations for at least 15-20 passages or until a significant decrease in susceptibility is observed.

Protocol 3: Quantification of Viral Replication by p24 Antigen ELISA

-

Collect cell culture supernatant at specified time points during the resistance selection experiment.

-

Clarify the supernatant by centrifugation to remove any cells.

-

Quantify the amount of p24 antigen in the supernatant using a commercially available HIV-1 p24 ELISA kit, following the manufacturer's instructions. A general protocol is as follows:

-

Coat a 96-well plate with a capture antibody specific for HIV-1 p24.

-

Add diluted supernatant samples and p24 standards to the wells and incubate.

-

Wash the wells and add a biotinylated detector antibody.

-

After another incubation and wash, add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a TMB substrate and stop the reaction with a stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Calculate the p24 concentration in the samples based on the standard curve.

Protocol 4: Genotypic Analysis of Resistance Mutations

-

Once a resistant virus population has been selected, isolate viral RNA from the culture supernatant using a commercial viral RNA extraction kit.

-

Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the Gag-Pol region of the HIV-1 genome. Use primers that flank the region where resistance mutations to maturation inhibitors are known to occur.

-

Purify the PCR product.

-

Sequence the purified PCR product using Sanger sequencing. It is recommended to sequence in both the forward and reverse directions.

-

Align the obtained sequences with the wild-type HIV-1 NL4-3 Gag-Pol sequence to identify any nucleotide and amino acid changes.

-

Analyze the identified mutations for their potential role in conferring resistance to GSK3739937.

Conclusion

The protocols described in this application note provide a robust framework for the in vitro selection and characterization of HIV-1 resistance to the maturation inhibitor GSK3739937. The successful application of these methods will enable researchers to identify key resistance mutations, understand the mechanisms of resistance, and inform the ongoing development and future clinical application of this novel antiretroviral agent. Careful and consistent execution of these protocols is essential for generating reliable and reproducible data on the resistance profile of GSK3739937.

Quantifying Zegruvirimat Efficacy in Cell Culture: Application Notes and Protocols

Note: Initial searches for "Zegruvirimat" did not yield specific information. Therefore, this document uses Tecovirimat (TPOXX, ST-246), a well-characterized antiviral agent, as an illustrative example to provide detailed application notes and protocols for quantifying antiviral efficacy in cell culture. The methodologies described herein are broadly applicable to other antiviral compounds.

Introduction

This compound is a novel antiviral compound under investigation for its therapeutic potential against viral infections. A critical step in the preclinical evaluation of any new antiviral agent is the robust quantification of its efficacy in relevant cell culture models. These in vitro assays provide essential data on the drug's potency, selectivity, and mechanism of action, which are crucial for guiding further drug development.

This document provides detailed protocols for assessing the antiviral activity of this compound in cell culture, including methods to determine its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), allowing for the calculation of the selectivity index (SI).

Mechanism of Action: Tecovirimat, used here as an analog for this compound, targets the orthopoxvirus VP37 protein, which is encoded by the F13L gene.[1][2][3] This protein is crucial for the formation of the viral envelope, a necessary step for the virus to exit an infected cell and spread to other cells.[1][3] By inhibiting VP37, Tecovirimat effectively blocks the release of enveloped virions, thereby preventing cell-to-cell transmission of the virus.[1][2]

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Antiviral Activity of this compound (Tecovirimat as an example) against Various Orthopoxviruses

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Variola virus | Multiple | CPE Assay | 0.01 - 0.07 | >500 |

| Monkeypox virus | Vero | Plaque Reduction | 0.014 - 0.039 | >1000 |

| Cowpox virus | Multiple | CPE Assay | Varies | >500 |

| Vaccinia virus | Multiple | CPE Assay | 0.009 | >1000 |

Data compiled from in vitro studies of Tecovirimat.[3][4]

Table 2: Cytotoxicity of this compound (Tecovirimat as an example) in Different Cell Lines

| Cell Line | Assay Type | CC50 (µM) |

| Vero E6 | CellTiter-Glo | > 40 |

| Calu-3 | CellTiter-Glo | 14.13 (at 48h) |

Data compiled from in vitro studies of Tecovirimat.[5]

Experimental Protocols

Protocol 1: Plaque Reduction Assay

This assay is a gold standard for quantifying the efficacy of an antiviral compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.

Materials:

-

Susceptible host cell line (e.g., Vero E6 cells)

-

Complete growth medium (e.g., MEM with 10% FBS)

-

Virus stock of known titer (PFU/mL)

-

This compound stock solution

-

Overlay medium (e.g., growth medium with 1% methylcellulose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Seed the cell culture plates with the host cell line to form a confluent monolayer.

-

Prepare serial dilutions of this compound in growth medium.

-

Infect the cell monolayers with a dilution of the virus stock calculated to produce 50-100 plaques per well.

-

After a 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS.

-

Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubate the plates for 3-5 days, or until plaques are visible in the virus control wells.

-

Fix the cells with 10% formalin for at least 30 minutes.

-

Stain the cells with crystal violet solution for 15-20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control.

-

Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Viral Yield Reduction Assay

This assay measures the reduction in the production of infectious virus particles in the presence of the antiviral compound.

Materials:

-

Susceptible host cell line

-

Complete growth medium

-

Virus stock

-

This compound stock solution

-

24-well or 48-well cell culture plates

Procedure:

-

Seed the cell culture plates with the host cell line.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the inoculum and wash the cells.

-

Add growth medium containing serial dilutions of this compound.

-

Incubate the plates for 24-72 hours.

-

Harvest the cell culture supernatant.

-

Determine the viral titer in the supernatant of each well using a plaque assay or TCID50 assay.

-

Calculate the reduction in viral yield for each drug concentration compared to the virus control.

-

Determine the EC50 value from the dose-response curve.

Protocol 3: Cytotoxicity Assay

This assay is essential to determine the concentration of the drug that is toxic to the host cells, which is necessary for calculating the selectivity index.

Materials:

-

Host cell line

-

Complete growth medium

-

This compound stock solution

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)

Procedure:

-

Seed the 96-well plates with the host cell line.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a cell control with no drug.

-

Incubate the plates for the same duration as the antiviral assays (e.g., 48 or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-